5-bromo-8-methoxyquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNUMVYWWYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 5 Bromo 8 Methoxyquinoxaline
Established Synthetic Pathways for 5-Bromo-8-Methoxyquinoxaline
The construction of the this compound core can be approached through two primary retrosynthetic disconnections: formation of the pyrazine (B50134) ring onto a pre-functionalized benzene (B151609) ring, or sequential introduction of the bromo and methoxy (B1213986) substituents onto a pre-formed quinoxaline (B1680401) core. The latter is more commonly documented in the literature.
Bromination Methodologies for Quinoxaline Cores
The direct bromination of an 8-substituted quinoxaline is a common and effective method for the synthesis of 5-bromo-8-substituted quinoxalines. In the case of 8-methoxyquinoxaline, electrophilic bromination has been shown to proceed with high regioselectivity, yielding this compound as the primary product. This selectivity is governed by the directing effects of the substituents on the quinoxaline ring.
One established method involves the treatment of 8-methoxyquinoline (B1362559) with bromine in a suitable solvent, which furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. ekb.egbenthamdirect.com The reaction conditions for the bromination of related 8-substituted quinolines have been optimized, highlighting the influence of the substituent at the 8-position on the reaction's outcome. For instance, while the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives, 8-methoxyquinoline demonstrates a high degree of selectivity for mono-bromination at the C-5 position. ekb.egbenthamdirect.com
Common brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent and reaction temperature can be critical in controlling the selectivity and yield of the desired product. For example, the bromination of 5-methylquinoxaline (B1213170) with NBS in acetonitrile (B52724) at elevated temperatures has been reported to produce 5-bromo-8-methylquinoxaline (B2657775) in a moderate yield of 41%.
Methoxy Group Introduction Strategies
An alternative synthetic approach involves the introduction of the methoxy group onto a pre-brominated quinoxaline skeleton. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a bromide at an activated position on the quinoxaline ring is displaced by a methoxide (B1231860) nucleophile.
A relevant example is the synthesis of 7-bromo-5-methoxyquinoline, which involves the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide. google.com This reaction yields a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline, which can then be separated by column chromatography. google.com This demonstrates the feasibility of introducing a methoxy group onto a bromo-substituted quinoline (B57606) core, a strategy that could be adapted for the synthesis of this compound from a suitable di-bromoquinoxaline precursor. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature to facilitate the substitution. google.com
Advanced Synthetic Approaches to this compound Analogues
The versatile reactivity of the this compound scaffold makes it an ideal platform for the synthesis of a wide array of analogues with potentially enhanced biological or material properties. Advanced synthetic methods, including regioselective functionalization and palladium-catalyzed cross-coupling reactions, are instrumental in this regard.
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of quinoxaline rings is a key challenge in synthetic chemistry. Modern techniques often employ directing groups or specific reagents to control the site of reaction. For instance, metal-free, remote C-H halogenation of 8-substituted quinolines has been developed, offering a highly economical and regioselective route to halogenated quinolines. nih.gov This method utilizes trihaloisocyanuric acids as the halogen source and demonstrates excellent functional group tolerance. nih.gov While this has been demonstrated on quinolines, the principles can be extended to the quinoxaline system for the synthesis of specifically functionalized analogues.
Copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source is another example of a highly regioselective method. beilstein-journals.org This reaction proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under air and showcases outstanding site selectivity and a broad substrate scope. beilstein-journals.org Such methodologies provide precise control over the introduction of substituents, which is crucial for structure-activity relationship studies.
Catalyst Systems in Quinoxaline Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of this compound. The bromine atom at the C-5 position serves as an excellent handle for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is widely used to form carbon-carbon bonds. 5-Bromo-8-methoxyquinoline has been successfully employed in Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II), to produce a range of 5-aryl-8-methoxyquinolines. researchgate.net This methodology is directly applicable to this compound for the synthesis of its aryl analogues.
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This would allow for the introduction of various alkyne-containing moieties at the C-5 position of this compound, leading to a diverse library of analogues.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-5 position of the quinoxaline core, providing access to a variety of amino-substituted analogues.
These palladium-catalyzed reactions offer a high degree of functional group tolerance and are generally high-yielding, making them ideal for the late-stage functionalization of the this compound scaffold.
Green Chemistry Principles in Quinoxaline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinoxalines to minimize environmental impact. ekb.egijirt.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.com
Traditional methods for quinoxaline synthesis often rely on hazardous solvents and reagents. ijirt.org Green alternatives focus on the use of safer solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), as well as solvent-free reaction conditions. rsc.org
The use of reusable nanocatalysts is another key aspect of green quinoxaline synthesis. rsc.org These catalysts offer high activity and selectivity and can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include the use of silica (B1680970) nanoparticles and monoclinic zirconia nanoparticles as heterogeneous catalysts. rsc.org
Energy-efficient techniques such as microwave irradiation and ultrasonic irradiation have also been successfully applied to the synthesis of quinoxalines. ijirt.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating. Furthermore, catalyst-free oxidative cyclization reactions in green solvents like water have been developed, further enhancing the environmental friendliness of quinoxaline synthesis. nih.gov
The application of these green chemistry principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally responsible chemical processes.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Spectroscopic Characterization Techniques for 5-Bromo-8-Methoxyquinoxaline and Derivatives
High-resolution spectroscopy is indispensable for the unambiguous identification and structural analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Crystallography each offer unique and complementary information about the molecule's constitution and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the quinoxaline (B1680401) core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm). The specific chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo and methoxy substituents. For instance, in the related compound 5,7-dibromo-8-hydroxyquinoline, aromatic protons are observed between δ 7.77 and 8.98 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of all unique carbon signals. libretexts.org The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the electronegative bromine atom (C5) and the oxygen atom of the methoxy group (C8) would be significantly deshielded, shifting their signals downfield. fishersci.fi The methoxy carbon itself would appear at a characteristic chemical shift around δ 55-60 ppm. libretexts.org For related 6-substituted quinoxaline derivatives, the carbon chemical shifts have been correlated with various substituent parameters to quantify electronic effects. chemicalbook.com
Below is a table of predicted NMR chemical shifts for this compound based on known substituent effects and data from similar structures.
| Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| H2/H3 | Aromatic | 8.5 - 8.9 | Protons on the pyrazine (B50134) ring of the quinoxaline core. |
| H6 | Aromatic | 7.2 - 7.5 | Influenced by the adjacent bromine atom. |
| H7 | Aromatic | 7.6 - 7.9 | Influenced by the adjacent methoxy group. |
| -OCH₃ | Methoxy | 3.9 - 4.1 | Characteristic singlet for methoxy protons. |
| C2/C3 | Aromatic | 140 - 150 | Carbons in the pyrazine ring. |
| C4a/C8a | Aromatic (bridgehead) | 135 - 145 | Quaternary carbons at the ring fusion. |
| C5 | Aromatic | 115 - 120 | Carbon bearing the bromine atom (shielded by halogen). |
| C6 | Aromatic | 125 - 130 | Aromatic carbon adjacent to C5 and C7. |
| C7 | Aromatic | 120 - 125 | Aromatic carbon adjacent to C6 and C8. |
| C8 | Aromatic | 150 - 155 | Carbon bearing the methoxy group (deshielded by oxygen). |
| -OCH₃ | Methoxy | 55 - 60 | Characteristic shift for a methoxy carbon. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
For this compound (molecular formula C₉H₇BrN₂O), the calculated monoisotopic mass is approximately 237.97 g/mol . A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine, which has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. This characteristic isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the elemental formula. For the related compound 5-bromo-8-methylquinoxaline (B2657775), the protonated molecule [M+H]⁺ has been observed at m/z = 222.9, confirming its molecular weight. chemicalbook.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum is generated from the inelastic scattering of monochromatic light. These techniques are used to identify the functional groups present in a molecule.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its structural features.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyrazine ring and the C=C bonds in the benzene (B151609) ring of the quinoxaline core are expected to produce strong bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching of the aryl ether (methoxy group) would give rise to a strong, characteristic band, typically in the 1200-1275 cm⁻¹ region for the asymmetric stretch and near 1020-1075 cm⁻¹ for the symmetric stretch.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | IR, Raman |
| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |
| Aromatic C-H Bending | 1000 - 1300 (in-plane), 675 - 900 (out-of-plane) | IR, Raman |
| Aryl C-O Asymmetric Stretch | 1200 - 1275 | IR |
| Aryl C-O Symmetric Stretch | 1020 - 1075 | IR |
| C-Br Stretch | 500 - 600 | IR, Raman |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
While the specific crystal structure of this compound has not been reported, studies on closely related compounds, such as 5,7-dibromo-8-methoxyquinoline, provide valuable insights into the expected solid-state features. researchgate.net In the crystal structure of this analogue, the quinoline (B57606) ring system is nearly planar. The analysis revealed C-H···O hydrogen bonds linking molecules into infinite chains and aromatic π–π stacking interactions that further stabilize the crystal packing. researchgate.net It is anticipated that this compound would also exhibit a planar quinoxaline core and participate in similar intermolecular interactions, influencing its solid-state properties.
Time-Resolved Spectroscopic Investigations on Related Halogenated Heterocycles
Time-resolved spectroscopy is a powerful tool for studying the dynamics of short-lived excited states in molecules, with timescales ranging from femtoseconds to milliseconds. These techniques are crucial for understanding photochemical and photophysical processes such as energy transfer, electron transfer, and intersystem crossing.
Ultrafast dynamics studies, often employing pump-probe techniques like femtosecond transient absorption (fs-TA) spectroscopy, provide a window into the initial events that occur immediately after a molecule absorbs light. researchgate.net In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes.
For halogenated heterocycles, a key area of investigation is the "heavy-atom effect," where the presence of a heavy atom like bromine can significantly enhance the rate of intersystem crossing (ISC) from a singlet excited state to a triplet excited state due to increased spin-orbit coupling.
Studies on related systems, such as N,N-di(4-bromophenyl)nitrenium ions, have utilized fs-TA and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy to track photochemical pathways. google.com For these ions, formation from the initial excited state was observed within a few picoseconds. google.com Similarly, investigations into halogen-substituted squarylium dyes have explored how halogen substitution affects excited-state lifetimes and relaxation pathways, noting that in some cases, the expected heavy-atom effect on ISC is not observed due to the nature of the electronic transitions involved. rsc.org These studies highlight the complex interplay between molecular structure and excited-state dynamics in halogenated heterocyclic systems, providing a framework for predicting and understanding the photophysical behavior of this compound.
Excited State Relaxation Pathways
Upon absorption of photons, this compound is elevated to an electronically excited state. The subsequent de-excitation, or relaxation, can occur through a series of competing radiative and non-radiative pathways. The specific nature of these pathways is dictated by the molecule's electronic structure, which is significantly influenced by the presence of both the bromine atom and the methoxy group. While direct experimental data on the excited state dynamics of this compound is not extensively available in the current literature, a detailed understanding can be constructed from the well-established photophysical principles of substituted quinoxalines and related heterocyclic systems.
The primary de-excitation pathways for an excited molecule like this compound include fluorescence, intersystem crossing (ISC) to the triplet manifold, and subsequent phosphorescence or non-radiative decay to the ground state. The presence of the bromine atom is expected to play a pivotal role in governing the efficiency of these competing pathways.
The Heavy-Atom Effect on Intersystem Crossing:
A dominant factor in the excited state relaxation of this compound is the "heavy-atom effect" introduced by the bromine substituent. nih.govresearchgate.net This effect enhances the spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum. nih.govresearchgate.net Stronger spin-orbit coupling facilitates transitions between states of different spin multiplicity, namely the singlet (S₁) and triplet (T₁) states. researchgate.net Consequently, the rate of intersystem crossing is significantly increased in brominated aromatic compounds. nih.gov
Influence of the Methoxy Group:
The methoxy group (-OCH₃), being an electron-donating group, also influences the electronic properties of the quinoxaline core. It can affect the energy levels of the singlet and triplet states and may modulate the radiative and non-radiative decay rates. The interplay between the electron-donating nature of the methoxy group and the heavy-atom effect of the bromine atom will ultimately determine the precise kinetics of the excited state relaxation.
Proposed Relaxation Pathways:
Based on these principles, the following excited state relaxation pathways are proposed for this compound:
Excitation: The molecule absorbs a photon and is promoted from the ground state (S₀) to an excited singlet state (S₁ or higher).
Vibrational Relaxation/Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.
Fluorescence: A fraction of the S₁ population may decay radiatively back to the ground state, emitting a photon. However, due to the heavy-atom effect, this pathway is expected to be less efficient.
Intersystem Crossing (ISC): This is predicted to be the dominant relaxation pathway for the S₁ state. The strong spin-orbit coupling induced by the bromine atom facilitates a high rate of transition from the S₁ state to the triplet manifold (T₁).
Phosphorescence: From the T₁ state, the molecule can relax to the ground state via the emission of a photon. This process is spin-forbidden but is made more probable by the heavy-atom effect.
Non-radiative Decay from the Triplet State: The T₁ state can also decay back to the S₀ state through non-radiative processes.
The following interactive data table summarizes the expected photophysical parameters for this compound, contrasted with a hypothetical unsubstituted quinoxaline for comparative purposes. These values are illustrative and based on the established effects of bromo and methoxy substituents on aromatic systems.
| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Fluorescence Lifetime (τf) | Phosphorescence Lifetime (τp) | Intersystem Crossing Rate (k_isc) |
| Quinoxaline | ~0.1 | <0.01 | ~1-10 ns | ~100-500 ms | ~10⁷ s⁻¹ |
| This compound | <0.01 | >0.1 | <1 ns | ~1-10 ms | >10⁹ s⁻¹ |
Detailed research findings from transient absorption spectroscopy on related halogenated quinoxaline derivatives would provide more quantitative insights into the lifetimes of the excited singlet and triplet states and the quantum yields of the various relaxation processes. princeton.edu Such studies would allow for the direct observation of the transient species involved in the relaxation cascade and the determination of the rate constants for intersystem crossing and other non-radiative decay channels. Computational studies employing time-dependent density functional theory (TD-DFT) could also be utilized to model the excited state potential energy surfaces and calculate the spin-orbit coupling matrix elements to further elucidate the relaxation pathways. bohrium.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of 5-bromo-8-methoxyquinoxaline and Derivatives
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are essential for rational drug design and materials science.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a range of properties, including molecular geometries, vibrational frequencies, and electronic spectra. For quinoxaline (B1680401) derivatives, DFT studies have been instrumental in understanding their electronic structure and reactivity.
Theoretical investigations using DFT can elucidate the influence of substituents on the quinoxaline core. In the case of this compound, the electron-withdrawing nature of the bromine atom at the 5-position and the electron-donating methoxy (B1213986) group at the 8-position are expected to significantly modulate the electron density distribution across the aromatic system. DFT calculations can quantify these effects, providing insights into the molecule's dipole moment, polarizability, and sites susceptible to nucleophilic or electrophilic attack.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. DFT calculations for substituted quinoxalines have shown that the nature and position of substituents can tune these orbital energies, thereby influencing their biological activity and electronic properties. For instance, studies on similar heterocyclic systems demonstrate that electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character.
A hypothetical representation of the impact of substituents on the frontier molecular orbitals of a quinoxaline core is presented below.
| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| -Br | 5 | Decrease | Decrease | Slight Decrease |
| -OCH₃ | 8 | Increase | Slight Increase | Decrease |
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can provide highly accurate calculations of molecular properties.
For quinoxaline derivatives, ab initio calculations can be employed to refine the understanding of their geometries, vibrational spectra, and excited states. For instance, a study on 7-bromo-5-chloro-8-hydroxyquinoline utilized ab initio HF and DFT methods to perform a complete vibrational assignment of its fundamental modes, showing good agreement with experimental FTIR and FT-Raman data. researchgate.net Such studies provide a robust framework for interpreting experimental spectroscopic data and understanding the vibrational characteristics of substituted heterocyclic systems like this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and solvent effects of a molecule.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The methoxy group at the 8-position has a rotational degree of freedom, and MD simulations can reveal the preferred orientation of this group and the energy barriers between different conformations. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and packing in the solid state.
Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Modeling for Quinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for guiding lead optimization.
Numerous QSAR studies have been conducted on quinoxaline derivatives, highlighting their potential as anticancer, antitubercular, and antimalarial agents. nih.govekb.egbohrium.com These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties.
For instance, a 2D-QSAR model developed for a series of quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified several key descriptors influencing their activity, such as dispersive energy, molecular force field energy, and dipole moment. nih.gov Another study on quinoxaline derivatives with anti-tubercular activity used genetic algorithms and simulated annealing to select important topological and electrostatic descriptors for their QSAR models. ekb.eg
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Quinoxaline derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets, particularly those involved in cancer. nih.govresearchgate.net Common targets for quinoxaline-based anticancer agents include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as β-tubulin. nih.govresearchgate.net
Docking studies of quinoxaline derivatives into the ATP-binding site of EGFR have revealed key interactions, such as hydrogen bonds with residues like LYS721 and MET769, that are crucial for their inhibitory activity. researchgate.net Similarly, docking into the active site of β-tubulin has shown that quinoxaline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
For this compound, molecular docking could be employed to predict its binding affinity and interaction patterns with various cancer-related proteins. The bromine atom could participate in halogen bonding, while the methoxy group and the quinoxaline nitrogen atoms could act as hydrogen bond acceptors.
The table below summarizes some of the potential biological targets for quinoxaline derivatives that could be investigated for this compound.
| Potential Biological Target | Therapeutic Area | Key Interactions Observed with Quinoxaline Derivatives |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Hydrogen bonding, π-cation interactions |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer | Hydrogen bonding with key amino acid residues |
| β-tubulin | Anticancer | Binding to the colchicine (B1669291) binding site, disrupting microtubule formation |
| Histone Deacetylases (HDACs) | Anticancer | Coordination with the zinc ion in the active site |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Energy Frameworks)
The study of intermolecular interactions is crucial for understanding the crystal packing of a compound, which in turn influences its physical properties such as solubility and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in the crystalline state.
Hirshfeld surface analysis of various quinoxaline derivatives has revealed the importance of different types of intermolecular contacts, including H···H, C-H···π, and π-π stacking interactions, in dictating their crystal packing. researchgate.nettpnsindia.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.
For this compound, Hirshfeld surface analysis would be expected to reveal significant contributions from Br···H and O···H contacts, in addition to the more common H···H and C-H···π interactions. The bromine atom can act as a halogen bond donor, while the methoxy group can participate in hydrogen bonding.
Structure Activity Relationship Sar Studies of 5 Bromo 8 Methoxyquinoxaline Derivatives
Impact of Bromine Substitution on Biological Activities of Quinoxaline (B1680401) Scaffolds
The introduction of a bromine atom into the quinoxaline scaffold can significantly modulate the biological activity of the resulting derivatives. Halogens, like bromine, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.
In the context of anticancer research, halogen substitution has been a key strategy. For instance, studies on various quinoxaline derivatives have demonstrated that the presence of electron-withdrawing groups, such as halogens, can be crucial for their cytotoxic effects. nih.gov For example, a series of 6-bromo-2,3-dichloroquinoxaline (B20724) derivatives were synthesized and showed promising antitumor and antimicrobial activities. mdpi.com This suggests that the bromine atom at the 6-position contributes favorably to the biological activity.
Furthermore, in the development of antimicrobial agents, brominated quinoxalines have shown significant potential. A study on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed that compounds with substituents at the 6- and/or 7-positions exhibited notable antibacterial and antifungal properties. nih.gov Specifically, the derivative with a trifluoromethyl group at the 6-position was highly active against Gram-positive bacteria. nih.gov While this study did not specifically investigate a 5-bromo derivative, it highlights the importance of the position and nature of substituents on the benzene (B151609) ring of the quinoxaline core for antimicrobial efficacy.
The following table summarizes the impact of bromine substitution on the biological activity of selected quinoxaline derivatives.
| Compound/Derivative | Substitution | Biological Activity |
| 6-Bromo-2,3-dichloroquinoxaline | Bromine at C6 | Antitumor and antimicrobial mdpi.com |
| 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | Bromomethyl at C2, C3; Trifluoromethyl at C6 | High activity against Gram-positive bacteria nih.gov |
| 2,3-bis(bromomethyl)-6-fluoroquinoxaline | Bromomethyl at C2, C3; Fluoro at C6 | Broad antifungal activity spectrum nih.gov |
Influence of Methoxy (B1213986) Group Position and Modification on Activity Profiles
The methoxy group (-OCH3) is an important substituent in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and to influence the electronic properties and conformation of a molecule. researchgate.net The position of the methoxy group on the quinoxaline ring can have a profound impact on the biological activity of the resulting derivatives.
Studies have shown that the presence of electron-releasing groups, such as methoxy groups, can be essential for the anticancer activity of certain quinoxaline derivatives. mdpi.com In one study, the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group led to a decrease in activity. mdpi.com The position of the methoxy group is also critical. For instance, research on chalcone (B49325) derivatives has demonstrated that a methoxy group in the para-position of a phenyl ring leads to a higher nonlinear optical response compared to ortho- or meta-positions, indicating the significant influence of substituent placement on molecular properties. researchgate.net
Modifications of the methoxy group, for example, by converting it to a hydroxyl group, can also drastically alter the biological activity. The demethylation of a methoxy-substituted quinoxaline to its corresponding hydroxyquinoxaline has been successfully achieved, providing a route to new derivatives with potentially different pharmacological profiles. sapub.org
The table below illustrates the influence of the methoxy group on the activity of various compounds.
| Compound/Derivative | Methoxy Group Position/Modification | Impact on Activity |
| Quinoxaline Derivative | Replacement of OCH3 with Cl | Decreased anticancer activity mdpi.com |
| Quinoxaline Sulfonamide Derivative | Introduction of a methoxyphenyl group | Decreased antibacterial activity mdpi.com |
| 2-methoxyphenyl quinoxaline sulfonamide | Methoxy at C2 of phenyl ring | Excellent antibacterial activity against S. aureus mdpi.com |
| 4-methoxyphenyl quinoxaline sulfonamide | Methoxy at C4 of phenyl ring | Excellent antibacterial activity against S. aureus mdpi.com |
Exploration of Substituent Effects on Quinoxaline Core Bioactivity
The bioactivity of the quinoxaline core is highly sensitive to the nature and position of its substituents. Both electron-donating and electron-withdrawing groups can modulate the pharmacological properties of quinoxaline derivatives, often in a predictable manner based on their electronic and steric effects. acs.org
Electron-releasing groups, such as methoxy (OCH3) and methyl (CH3), have been shown to be essential for the anticancer activity of certain quinoxaline derivatives. mdpi.com Conversely, the presence of electron-withdrawing groups, like a nitro group (NO2) at the 7-position, can decrease the activity. mdpi.com The substitution pattern on aryl rings attached to the quinoxaline core also plays a crucial role. For instance, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was found to increase anticancer activity, whereas CF3 and OCF3 groups decreased it. mdpi.com
In the context of antimicrobial agents, the electronic properties of substituents are also a key determinant of activity. For quinoxaline sulfonamide derivatives, the presence of electron-rich groups on an aminophenyl ring led to the highest antibacterial activity, while electron-withdrawing groups resulted in moderate activity. mdpi.com The unsubstituted derivative showed the least activity. mdpi.com
The steric properties of substituents can also influence biological activity. acs.org For example, in a study on carbene-catalyzed aryl migration, the steric effect of aldehydes had little impact on the reaction's success, with ortho-substituted aldehydes performing smoothly. acs.org This suggests that in some cases, the electronic effects may dominate over steric hindrance.
The following table provides examples of how different substituents affect the bioactivity of the quinoxaline core.
| Substituent Group | Position | Effect on Bioactivity |
| Electron-releasing (e.g., OCH3) | R1, R2, R3 | Essential for anticancer activity mdpi.com |
| Electron-withdrawing (e.g., NO2) | 7-position | Decreased anticancer activity mdpi.com |
| o,o-dimethoxyphenyl | 2-position | Increased anticancer activity mdpi.com |
| CF3, OCF3 | 2-position | Decreased anticancer activity mdpi.com |
| Electron-rich groups on aminophenyl ring | - | Highest antibacterial activity in quinoxaline sulfonamides mdpi.com |
| Electron-withdrawing groups on aminophenyl ring | - | Moderate antibacterial activity in quinoxaline sulfonamides mdpi.com |
Design Principles for Optimized Quinoxaline-Based Research Compounds
The development of optimized quinoxaline-based research compounds relies on a set of design principles derived from extensive SAR studies. nih.gov A key strategy is molecular hybridization, which involves combining the quinoxaline scaffold with other bioactive molecules to enhance therapeutic potential. researchgate.net
A fundamental design consideration is the interaction of the quinoxaline core with the binding pocket of the target protein. The nitrogen atoms in the pyrazine (B50134) ring often act as hydrogen-bond acceptors and can coordinate with metal ions, such as zinc in histone deacetylases (HDACs). nih.gov The bicyclic structure of the quinoxaline core is also well-suited to occupy narrow, tubular pockets in enzymes. nih.gov
The selection and placement of substituents are critical for optimizing activity. For instance, in the design of HDAC inhibitors, a 2-chloroquinoxaline (B48734) or 2-methoxyquinoxaline (B3065361) moiety can be used as the cap group, while a linker region is typically attached at the second position. nih.gov The nature of this linker, such as an N-linker versus an O-linker, can significantly impact activity, with N-linkers often being preferred. mdpi.com
Key design principles for quinoxaline-based compounds are summarized below:
Scaffold Hopping and Bioisosteric Replacement: Utilizing the quinoxaline core as a bioisostere for other bicyclic systems, such as quinazoline (B50416), to improve binding affinity and pharmacokinetic properties. nih.gov
Strategic Substitution: Placing electron-donating or electron-withdrawing groups at specific positions to modulate the electronic properties of the quinoxaline ring system and enhance interactions with the target. mdpi.commdpi.com
Linker Optimization: The choice of linker connecting the quinoxaline core to other pharmacophoric elements is crucial. For example, secondary amines have been shown to be more effective than primary or tertiary amines in certain contexts. mdpi.com
Hybridization: Combining the quinoxaline scaffold with other known pharmacophores, such as urea, thiourea (B124793), or sulfonamide moieties, to create hybrid molecules with potentially synergistic or enhanced activity. nih.gov
By applying these principles, researchers can rationally design and synthesize novel quinoxaline derivatives with optimized biological activities for a wide range of therapeutic applications.
Mechanistic Research on Chemical Reactivity and Biological Action
Reaction Mechanism Elucidation in 5-Bromo-8-Methoxyquinoxaline Synthesis and Transformations
The synthesis of this compound, while not extensively detailed in dedicated studies, can be understood through the fundamental principles of electrophilic aromatic substitution and subsequent nucleophilic substitution or cross-coupling reactions. The introduction of the bromine atom at the 5-position of the 8-methoxyquinoxaline scaffold is a key synthetic step, the mechanism of which is crucial for controlling regioselectivity and yield.
Electrophilic Bromination: The bromination of the 8-methoxyquinoxaline core likely proceeds via an electrophilic aromatic substitution (EAS) mechanism. lumenlearning.comlibretexts.orgwikipedia.orgopenstax.org The methoxy (B1213986) group at the 8-position is an activating, ortho-, para-directing group, influencing the position of electrophilic attack. The nitrogen atoms in the pyrazine (B50134) ring are deactivating, directing electrophiles to the benzene (B151609) ring. The reaction is typically initiated by the generation of a potent electrophile, such as Br+ or a polarized bromine molecule, often facilitated by a Lewis acid catalyst like FeBr₃. openstax.org
The proposed mechanism involves the following steps:
Formation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species.
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding this compound.
Transformations of the bromo-substituent, a common strategy to further functionalize the molecule, are often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgyonedalabs.comlibretexts.org
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. libretexts.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. yonedalabs.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org
The efficiency and selectivity of these transformations are highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent.
Mechanistic Investigations of Biological Activities of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The biological mechanisms of action for quinoxaline derivatives are often attributed to their ability to interact with various biological targets, such as enzymes and nucleic acids.
Inhibition of Kinases: A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases. researchgate.netnih.govekb.egekb.eg Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Quinoxaline scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate (B84403) group to their substrate proteins. ekb.eg This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis. The specific kinase inhibitory profile of a quinoxaline derivative is determined by the nature and position of its substituents, which influence its binding affinity and selectivity. nih.gov For instance, the pyrrolo[3,2-b]quinoxaline scaffold has been shown to occupy the ATP binding site of kinases, with substituents on the quinoxaline ring playing a key role in the interaction with the hydrophobic pocket of the enzyme. nih.gov
Structure-Activity Relationship (SAR): The biological activity of quinoxaline derivatives is highly dependent on their substitution pattern. mdpi.commdpi.comnih.govresearchgate.net For this compound, the bromine atom at the 5-position and the methoxy group at the 8-position are expected to significantly influence its biological profile. The bromine atom, being an electron-withdrawing group, can affect the electronic properties of the molecule and may participate in halogen bonding with biological targets. The methoxy group, an electron-donating group, can modulate the molecule's lipophilicity and hydrogen bonding capacity. SAR studies on other quinoxaline derivatives have shown that electron-withdrawing groups can enhance anticancer activity, while the position of substituents is critical for selectivity. mdpi.com
The following table summarizes the general mechanistic insights into the biological activities of substituted quinoxalines:
| Biological Target | Mechanism of Action | Role of Substituents |
| Protein Kinases | ATP-competitive inhibition, disrupting signaling pathways. ekb.eg | Determine binding affinity and selectivity within the ATP-binding pocket. nih.gov |
| DNA | Intercalation or groove binding, leading to inhibition of replication and transcription. | Influence the mode and strength of DNA binding. |
| Topoisomerases | Inhibition of enzyme activity, leading to DNA damage and apoptosis. | Stabilize the enzyme-DNA cleavage complex. |
Further mechanistic studies on this compound are necessary to elucidate its specific biological targets and mode of action.
Photochemical and Photophysical Mechanistic Studies of Halogenated Quinoxalines
The photochemical and photophysical properties of aromatic and heterocyclic compounds are of great interest for applications in materials science, photochemistry, and biology. rsc.orgyoutube.com The introduction of a halogen atom, such as bromine, into a quinoxaline scaffold can significantly alter its excited-state dynamics.
Influence of Halogenation: The presence of a bromine atom in this compound is expected to influence its photophysical properties through the "heavy-atom effect." nih.gov This effect promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This can lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state. The triplet state is often involved in photochemical reactions and can lead to the generation of reactive oxygen species.
Excited-State Dynamics: Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways can include fluorescence (emission from S₁), internal conversion (non-radiative decay from S₁ to S₀), and intersystem crossing to the triplet manifold. The rates of these processes are influenced by the molecular structure, including the presence of the bromo and methoxy substituents, as well as the solvent environment. rsc.orgfrontiersin.org The methoxy group, being an electron-donating group, can also affect the energy levels of the excited states and the nature of the electronic transitions. frontiersin.org
Potential Photochemical Reactions: Halogenated aromatic compounds can undergo a variety of photochemical reactions, including photo-dehalogenation, where the carbon-bromine bond is cleaved upon excitation. acs.org This can proceed through either a homolytic or heterolytic cleavage mechanism, leading to the formation of radical or ionic intermediates. These reactive intermediates can then participate in subsequent reactions.
The following table outlines the potential effects of the bromo and methoxy substituents on the photophysical properties of the quinoxaline core:
| Property | Effect of 5-Bromo Substituent | Effect of 8-Methoxy Substituent |
| Intersystem Crossing (ISC) | Enhanced (heavy-atom effect) | May influence excited state energies |
| Fluorescence Quantum Yield | Likely decreased | Can modulate emission wavelength and intensity |
| Triplet State Lifetime | Influenced by C-Br bond strength | Can affect non-radiative decay pathways |
| Photochemical Reactivity | Potential for C-Br bond cleavage acs.org | Can influence reaction pathways by altering electron density |
Detailed transient absorption spectroscopy and computational studies would be required to fully elucidate the excited-state dynamics and photochemical reaction mechanisms of this compound. beilstein-journals.org
Electrochemical Behavior and Redox Mechanisms of Quinoxaline Derivatives
The electrochemical properties of quinoxaline derivatives are of significant interest due to their relevance in various applications, including redox flow batteries and as indicators of potential biological activity. nsf.gov The core quinoxaline structure is redox-active, and its electrochemical behavior can be modulated by the presence of substituents.
Redox Center: The pyrazine ring within the quinoxaline scaffold is the primary redox center. researchgate.netabechem.com Quinoxalines typically undergo a two-electron reduction process. nsf.gov The reduction potentials are sensitive to the electronic nature of the substituents on the quinoxaline ring. Electron-withdrawing groups, such as the bromine atom in this compound, are expected to make the reduction more favorable (occur at less negative potentials), while electron-donating groups, like the methoxy group, would have the opposite effect.
Cyclic Voltammetry: Cyclic voltammetry is a key technique used to study the redox behavior of quinoxaline derivatives. researchgate.netabechem.com A typical cyclic voltammogram for a quinoxaline derivative would show one or more reduction peaks upon scanning to negative potentials and corresponding oxidation peaks on the reverse scan. The reversibility of the redox process can be assessed from the peak separation and the ratio of the peak currents.
Mechanism of Reduction: The reduction of quinoxalines can proceed through different mechanisms depending on the solvent, pH, and the nature of the substituents. In aprotic media, the reduction often occurs in two successive one-electron steps, forming a radical anion intermediate. abechem.com In protic media, the reduction is often a two-electron, two-proton process. The exact mechanism for this compound would need to be determined experimentally.
The following table provides a general overview of the expected electrochemical characteristics of this compound based on studies of related compounds:
| Electrochemical Parameter | Expected Behavior for this compound |
| Reduction Potential | Influenced by the opposing electronic effects of the bromo (electron-withdrawing) and methoxy (electron-donating) groups. |
| Number of Electrons Transferred | Likely a two-electron process for the quinoxaline core reduction. |
| Reversibility | Dependent on the stability of the reduced species. |
| Effect of pH | Reduction potentials are expected to be pH-dependent in protic media. |
Further electrochemical studies, such as cyclic voltammetry under various conditions, would be necessary to fully characterize the redox mechanism of this compound. thieme-connect.com
Pharmacological Research and Biological Evaluation of 5 Bromo 8 Methoxyquinoxaline Analogs
In Vitro Assessments of Antimicrobial Properties of Quinoxaline (B1680401) Derivatives
The emergence of antimicrobial resistance poses a significant global health threat, necessitating the discovery of new and effective therapeutic agents. nih.gov Quinoxaline derivatives have been identified as a promising class of compounds with a wide range of antimicrobial activities. rsc.org
Antibacterial Activity Investigations
Numerous studies have demonstrated the efficacy of quinoxaline analogs against both Gram-positive and Gram-negative bacteria. A series of synthesized quinoxaline derivatives showed significant activity against various plant pathogenic bacteria. rsc.orgrsc.org For instance, compound 5k exhibited potent activity against Acidovorax citrulli, with a half-maximal effective concentration (EC50) of 35.18 μg/mL, which was considerably better than the commercial controls Thiodiazole copper (TC) and Bismerthiazol (BT). rsc.org
In another study, newly synthesized 2,3-diaminoquinoxaline derivatives were tested against several bacterial strains. tandfonline.com Compound 4c, in particular, showed notable antibacterial activity with inhibition zones ranging from 10.5 to 14.89 mm against the tested strains. tandfonline.com Similarly, other research highlighted derivatives like compounds 4, 5a, 5c, 5d, 5e, 7a, and 7c as highly active against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The antibacterial activity is often assessed by measuring the zone of inhibition or the minimum inhibitory concentration (MIC).
Antibacterial Activity of Selected Quinoxaline Derivatives
This table summarizes the antibacterial efficacy of various quinoxaline compounds against different bacterial strains, highlighting their potential as antibacterial agents.
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 5k | Acidovorax citrulli (Ac) | EC50 | 35.18 μg/mL | rsc.org |
| Compound 5p | Xanthomonas campestris pv. mangiferaeindicae (Xcm) | Inhibition Rate (%) | 75.17% | rsc.org |
| Compound 5q | Xanthomonas campestris pv. mangiferaeindicae (Xcm) | Inhibition Rate (%) | 74.23% | rsc.org |
| Compound 4c | Various bacterial strains | Zone of Inhibition | 10.5 - 14.89 mm | tandfonline.com |
| Compounds 5c, 5d, 7a, 7c, 7e | Escherichia coli | Activity | Highly Active | nih.gov |
Antifungal Activity Investigations
Quinoxaline derivatives have also demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi. nih.govrsc.org In one study, compounds 5j and 5t were found to be highly effective against Rhizoctonia solani (RS), with EC50 values of 8.54 μg/mL and 12.01 μg/mL, respectively. rsc.orgrsc.org These values were superior to the commercial fungicide azoxystrobin (B1666510) (EC50 of 26.17 μg/mL). rsc.orgrsc.org
Further research into novel quinoxaline-2-oxyacetate hydrazide derivatives revealed potent activity against a panel of six pathogenic fungi. mdpi.com Notably, 29 of the synthesized compounds showed excellent activity against R. solani, with EC50 values below 1.00 μg/mL. mdpi.com Compound 28 was particularly impressive with an EC50 of 0.15 μg/mL against R. solani. mdpi.com Other studies have explored the activity of quinoxalines against human fungal pathogens like Candida and Aspergillus species. bahrainmedicalbulletin.combahrainmedicalbulletin.com For example, 2-Methyldibenzo[f,h]quinoxaline and 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline showed notable activity against Candida glabrata and Candida krusei. bahrainmedicalbulletin.com However, the efficacy can be highly specific, with some derivatives showing no activity against certain strains like Candida albicans and various Aspergillus species. bahrainmedicalbulletin.combahrainmedicalbulletin.com
Antifungal Activity of Selected Quinoxaline Derivatives
This table presents the antifungal efficacy of various quinoxaline compounds, detailing their inhibitory concentrations against several fungal pathogens.
| Compound | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 5j | Rhizoctonia solani (RS) | EC50 | 8.54 μg/mL | rsc.orgrsc.org |
| Compound 5t | Rhizoctonia solani (RS) | EC50 | 12.01 μg/mL | rsc.orgrsc.org |
| Compound 28 | Rhizoctonia solani (RS) | EC50 | 0.15 μg/mL | mdpi.com |
| Compound 15 | Gibberella zeae | EC50 | 0.87 μg/mL | mdpi.com |
| Compound 15 | Colletotrichum orbiculare | EC50 | 1.01 μg/mL | mdpi.com |
| 2-Methyldibenzo[f,h]quinoxaline | Candida glabrata MMX 7285 | Activity | Notable | bahrainmedicalbulletin.com |
| 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | Candida krusei ATCC 6258 | Activity | Notable | bahrainmedicalbulletin.com |
Antiviral Activity Investigations
The quinoxaline scaffold is a key component in a variety of compounds exhibiting antiviral properties. rsc.orgnih.gov Research has shown that these derivatives can be effective against a range of viruses, including respiratory pathogens. rsc.org The mechanism of action and efficacy are often dependent on the specific substitution patterns on the quinoxaline ring. core.ac.uk
One study reported the synthesis of rsc.orgbahrainmedicalbulletin.comnih.govtriazolo[4,3-a]quinoxaline derivatives, with compound 1-(4-chloro-8-methyl rsc.orgbahrainmedicalbulletin.comnih.govtriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) showing the highest activity against Herpes simplex virus (HSV) in a plaque-reduction assay. nih.gov Another derivative, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, also demonstrated high activity against HSV, which is attributed to its DNA binding properties. core.ac.uk The development of quinoxaline-based compounds continues to be an active area of research for combating viral infections, including those caused by emerging viruses. researchgate.netnih.gov
Anticancer and Antiproliferative Research on Quinoxaline Analogs
The quinoxaline nucleus is considered a privileged scaffold in the design of anticancer agents. nih.gov These compounds have been shown to inhibit various cancer-related pathways and enzymes, making them a focus of extensive research and development in oncology. researchgate.netresearchgate.net
Studies on Cellular Proliferation Inhibition
Quinoxaline derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. In one study, four quinoxaline compounds were evaluated, with compounds III and IV showing the most significant anti-proliferative effects against prostate cancer (PC-3) cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.comnih.gov
Another investigation focused on quinoxaline derivatives targeting non-small-cell lung cancer cells (A549). rsc.org Compound 4m from this series displayed the highest cytotoxic activity, with an IC50 value of 9.32 ± 1.56 μM, which was comparable to the clinical anticancer drug 5-fluorouracil. rsc.org Furthermore, research into quinoxaline-3-propanamides identified compound 14 as having high cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. rsc.org These findings underscore the potential of quinoxaline analogs as effective inhibitors of cancer cell growth.
Antiproliferative Activity of Selected Quinoxaline Analogs
This table highlights the cytotoxic efficacy of several quinoxaline derivatives against various human cancer cell lines, as indicated by their IC50 values.
| Compound | Cancer Cell Line | Activity Measurement | Result (µM) | Reference |
|---|---|---|---|---|
| Compound IV | Prostate (PC-3) | IC50 | 2.11 | tandfonline.comnih.gov |
| Compound III | Prostate (PC-3) | IC50 | 4.11 | tandfonline.comnih.gov |
| Compound 4m | Lung (A549) | IC50 | 9.32 ± 1.56 | rsc.org |
| Compound 4b | Lung (A549) | IC50 | 11.98 ± 2.59 | rsc.org |
| Compound 14 | Breast (MCF-7) | IC50 | 0.076 | rsc.org |
| Compound VIId | Colon (HCT116) | IC50 | Promising Activity | nih.gov |
| Compound VIIIc | Colon (HCT116) | IC50 | Promising Activity | nih.gov |
Investigations into Apoptotic Pathways
A key mechanism through which many quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For instance, compounds III and IV were found to arrest the cell cycle in the S phase and induce apoptosis in PC-3 cells. tandfonline.comnih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com
Similarly, compound 14 was shown to induce a significant increase in the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. rsc.org It triggered cell death through both programmed cell death and necrotic pathways and significantly increased the levels of caspase-3, p53, and the pro-apoptotic protein BAX, while decreasing the level of the anti-apoptotic marker BCL2. rsc.org Further research confirmed that compound 4m effectively induced apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. rsc.org These investigations into the apoptotic mechanisms of quinoxaline analogs provide crucial insights into their therapeutic potential and support their further development as anticancer drugs. nih.gov
Immunomodulatory Research Involving TLR7/8 Antagonism
Research into the immunomodulatory effects of quinoxaline derivatives has identified certain analogs as antagonists of Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. Their overactivation has been implicated in various autoimmune diseases. While direct studies on 5-bromo-8-methoxyquinoxaline in this context are not extensively documented in the reviewed literature, research on related quinoxaline scaffolds provides insight into the potential immunomodulatory activity of this class of compounds.
Derivatives of pyrazolo[1,5-a]quinoxaline have been recognized as potent and selective TLR7 antagonists. nih.gov In one study, certain derivatives achieved a nearly 50% inhibition rate for NF-κB translocation in HEK-blue cells with an overexpression of TLR7, at a concentration of 15 μM. nih.gov Two compounds from this series, featuring butyl and isobutyl chains, demonstrated significant selectivity and potency as TLR7 antagonists, with IC50 values of 8.2 μM and 10.0 μM, respectively. nih.govnih.gov Structure-activity relationship (SAR) analysis revealed that the antagonistic effect was most pronounced with butyl or isobutyl tails, while the addition of a methyl group at the 8th position had a negligible impact on activity. nih.gov These findings position pyrazolo[1,5-a]quinoxalines as promising candidates for the development of new immunomodulatory agents. nih.govfigshare.com
It is noteworthy that while these studies highlight the potential of the broader quinoxaline chemical space in modulating TLR7, they did not specifically evaluate this compound or its immediate analogs. The research on various heterocyclic scaffolds targeting TLR7 has included pyrazoloquinoxalines, quinazolines, and indoles, among others. nih.gov
| Compound Series | Target | Key Findings | Reported IC50 Values |
|---|---|---|---|
| Pyrazolo[1,5-a]quinoxaline Derivatives | TLR7 | Inhibition of NF-κB translocation in HEK-blue cells. | 8.2 μM and 10.0 μM for derivatives with butyl and isobutyl chains. nih.govnih.gov |
Other Explored Biological Activities of Quinoxaline Derivatives (e.g., Antitubercular, Antimalarial, Antidepressant, Antidiabetic, Antioxidant)
The quinoxaline scaffold is a versatile pharmacophore that has been investigated for a wide array of biological activities beyond immunomodulation. These include potential applications as antitubercular, antimalarial, antidepressant, antidiabetic, and antioxidant agents.
Antitubercular Activity:
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated potent activity against Mycobacterium tuberculosis. Some of these compounds have shown minimum inhibitory concentrations (MIC) of less than 0.4 μg/mL. nih.gov The mechanism of action is believed to be novel and may involve the inhibition of RNA synthesis by binding to the CpG site on DNA. nih.gov In a study of quinoxaline-alkynyl derivatives, seven compounds were identified with a MIC90 of less than 10 µM against the Mtb H37RV strain. mdpi.com
Antimalarial Activity:
Several quinoxaline derivatives have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. Some compounds have exhibited potent antimalarial activity, with IC50 values in the single-digit nanomolar range. figshare.com Research has also explored quinoxaline-based compounds that show dual activity against both Plasmodium and Schistosoma, suggesting a potential for broad-spectrum anti-infective agents. figshare.com
Antidepressant and Anxiolytic Activity:
The neuropharmacological potential of quinoxaline derivatives has been explored, with some compounds showing promise as antidepressant and anxiolytic agents. A series of 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines were found to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential antidepressant effects. taylorandfrancis.com These compounds are believed to act as antagonists at adenosine (B11128) A1 and A2 receptors. taylorandfrancis.com Furthermore, certain C2,C3-quinoxaline derivatives have demonstrated anxiolytic activity in vivo, with some compounds showing effects comparable to or even exceeding that of diazepam in the light/dark box test. nih.gov
Antidiabetic Activity:
Quinoxaline derivatives have emerged as a class of heterocyclic compounds with potential antidiabetic activity. They have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemics. researchgate.net The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring found in the established DPP-4 inhibitor, linagliptin. researchgate.net In one study, a new series of quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity, with two compounds exhibiting effects comparable to the positive control, pioglitazone. mdpi.com
Antioxidant Activity:
Several studies have investigated the antioxidant potential of quinoxaline derivatives. In one study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and showed significant scavenging activities and in vitro inhibition of soybean lipoxygenase. Another study reported the synthesis of a novel quinoxaline derivative that was evaluated for its in vitro antidiabetic and antioxidant activities, showing promising results in DPPH, ABTS, and other antioxidant assays. Pyrrolo[2,3-b]quinoxaline derivatives have also been identified as having antioxidant properties, with one derivative demonstrating potential as a radical scavenger.
| Biological Activity | Compound Class | Key Research Findings |
|---|---|---|
| Antitubercular | Quinoxaline 1,4-di-N-oxides, Quinoxaline-alkynyl derivatives | Potent activity against M. tuberculosis with MIC values < 0.4 μg/mL for some derivatives. nih.gov Several alkynyl derivatives showed MIC90 < 10 µM. mdpi.com |
| Antimalarial | Quinoxaline derivatives | Potent activity against P. falciparum with IC50 values in the single-digit nanomolar range. figshare.com |
| Antidepressant/Anxiolytic | 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines, C2,C3-quinoxaline derivatives | Reduced immobility in behavioral despair models; acted as adenosine A1/A2 receptor antagonists. taylorandfrancis.com Showed anxiolytic effects comparable to diazepam. nih.gov |
| Antidiabetic | Quinoxaline derivatives, Quinoxalinone derivatives | Investigated as DPP-4 inhibitors. researchgate.net Some derivatives showed hypoglycemic effects comparable to pioglitazone. mdpi.com |
| Antioxidant | Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, Pyrrolo[2,3-b]quinoxaline derivatives | Demonstrated significant scavenging activities and inhibition of soybean lipoxygenase. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Strategies for 5-Bromo-8-Methoxyquinoxaline and Complex Derivatives
Future research into this compound will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, provide a foundational approach, emerging paradigms in organic synthesis are expected to offer significant advancements. mdpi.comorientjchem.org
Key Areas for Future Synthetic Development:
Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. ekb.eg Future strategies for synthesizing this compound and its derivatives will likely prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. ekb.egnih.gov
Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic scaffolds. mdpi.com The development of novel catalytic systems, including those based on transition metals, could enable the direct introduction of various functional groups onto the quinoxaline core of this compound, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov This would streamline the synthesis of complex derivatives with diverse substitution patterns.
Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.
Multi-component Reactions: One-pot, multi-component reactions are highly desirable for their atom economy and operational simplicity. nih.gov Designing novel multi-component strategies that incorporate the this compound scaffold would provide rapid access to a library of complex and structurally diverse derivatives for biological screening.
A comparative look at potential future synthetic strategies is presented in the table below.
| Strategy | Potential Advantages |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Improved safety and scalability, precise reaction control. |
| Multi-component Reactions | Increased efficiency, rapid generation of molecular diversity. |
Advanced Computational Approaches for Rational Design and Activity Prediction
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. By leveraging advanced computational tools, researchers can rationally design novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govmdpi.com
Future Computational Strategies:
Structure-Based Drug Design (SBDD): For derivatives of this compound targeting specific biological macromolecules, SBDD techniques such as molecular docking will be instrumental. nih.govekb.eg These methods can predict the binding orientation and affinity of ligands within the active site of a target protein, guiding the design of more potent inhibitors. nih.gov
Ligand-Based Drug Design (LBDD): In cases where the three-dimensional structure of the biological target is unknown, LBDD methods will be crucial. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to identify the key structural features required for biological activity, enabling the design of new compounds with improved properties. patsnap.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. mdpi.com Applying these predictive models early in the design phase for this compound derivatives can help to identify and mitigate potential liabilities, reducing the likelihood of late-stage failures. mdpi.com
Machine Learning and Artificial Intelligence: The integration of machine learning and artificial intelligence (AI) is set to revolutionize drug design. These technologies can analyze vast datasets to identify complex structure-activity relationships and generate novel molecular structures with desired properties, offering a powerful approach to exploring the chemical space around this compound. patsnap.com
The following table outlines the potential applications of various computational tools in the rational design of this compound derivatives.
| Computational Tool | Application in Rational Design |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| QSAR Modeling | Identification of key structural features for biological activity. |
| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles. |
| Machine Learning/AI | Generation of novel molecular structures with optimized properties. |
Exploration of New Application Areas for Quinoxaline-Based Compounds
The versatile quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. ijpsjournal.comsapub.orgresearchgate.net Future research on this compound and its analogues is expected to uncover novel applications in various therapeutic areas and beyond. nih.gov
Emerging Application Areas:
Targeted Cancer Therapy: Quinoxaline derivatives have shown promise as anticancer agents. researchgate.netnih.gov Future investigations could focus on designing this compound derivatives that selectively target specific kinases or other proteins implicated in cancer progression, leading to the development of more effective and less toxic therapies.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The quinoxaline core is found in several antibiotics, and further exploration of this compound derivatives could yield novel compounds with potent activity against resistant bacterial or fungal strains. sapub.orgpharmaceuticaljournal.net
Neurodegenerative Diseases: Some quinoxaline compounds have been investigated for their potential in treating neurodegenerative disorders. The unique electronic and steric properties of this compound could be exploited to design molecules that modulate targets relevant to diseases such as Alzheimer's or Parkinson's.
Materials Science: Beyond pharmaceuticals, quinoxaline-based compounds have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The specific substitution pattern of this compound may impart unique photophysical or electrochemical properties, opening up new avenues for its use in advanced materials.
Integration of this compound Research into Broader Chemical Biology Initiatives
To fully realize the potential of this compound, its study should not exist in isolation but rather be integrated into broader chemical biology initiatives. Such an approach will facilitate a deeper understanding of its biological activities and accelerate its translation into practical applications.
Strategies for Integration:
Chemical Probe Development: Derivatives of this compound can be developed as chemical probes to study biological pathways. By incorporating photoaffinity labels or clickable handles, these probes can be used to identify and validate new drug targets.
Fragment-Based Drug Discovery: The this compound core could serve as a valuable fragment for fragment-based drug discovery campaigns. Screening this fragment against a wide range of biological targets could identify starting points for the development of novel therapeutics.
Phenotypic Screening: High-throughput phenotypic screening of a library of this compound derivatives in various disease models can uncover unexpected biological activities and novel therapeutic opportunities that might be missed by target-based approaches.
Collaborative Research Networks: Establishing collaborations between synthetic chemists, computational scientists, and biologists will be essential to fully explore the potential of this compound. Such interdisciplinary networks can foster innovation and accelerate the pace of discovery.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., dehalogenation).
- Optimize stoichiometry: Excess brominating agents may lead to di-brominated byproducts.
- Use inert atmospheres (N₂/Ar) for Pd-mediated steps to prevent catalyst oxidation.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group’s singlet (~δ 3.8–4.0 ppm) and bromine’s deshielding effect on adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrN₂O, expected m/z 255.9704).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Troubleshooting : If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or deuterated solvents for resolution.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
Contradictions often arise from:
- Isomeric Byproducts : Check for regioisomers (e.g., 5-bromo-6-methoxyquinoxaline) using NOESY or computational prediction (DFT) .
- Solvent/Impurity Effects : Re-run NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Degradation : Conduct stability studies under varying conditions (light, temperature) using accelerated stability protocols .
Q. Example Workflow :
Repeat synthesis with strict temperature control.
Compare experimental NMR with simulated spectra (e.g., ACD/Labs or ChemDraw).
Isolate byproducts via preparative HPLC for individual analysis.
Advanced: What strategies optimize the regioselectivity of bromination in methoxy-substituted quinoxalines?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic Effects : Methoxy groups activate specific positions (e.g., para-directing in electrophilic substitution). Use DFT calculations to predict electron density maps .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) can block undesired bromination sites.
- Catalyst Design : Employ directing groups (e.g., pyridine ligands in Pd catalysis) to steer bromination .
Case Study :
In 8-methoxyquinoxaline derivatives, bromination at C5 is favored due to methoxy’s resonance donation. Verify using X-ray crystallography if single crystals are obtainable .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
- Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent bromine loss or oxidation.
- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as halogenated waste .
Advanced: How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings to evaluate activation barriers for C–Br bond cleavage .
- Molecular Docking : Predict binding affinities for biological studies (e.g., enzyme inhibition) using AutoDock Vina or Schrödinger Suite.
- SAR Analysis : Build QSAR models to correlate substituent effects (e.g., methoxy position) with activity .
Validation : Compare computational predictions with experimental kinetics (e.g., reaction rates measured via UV-Vis or GC-MS).
Advanced: What methodologies address low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Stepwise Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation.
- Alternative Routes : Explore microwave-assisted synthesis for faster, cleaner reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
